molecular formula C8H7ClN2O2S B2558028 5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride CAS No. 2174008-00-3

5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride

Cat. No.: B2558028
CAS No.: 2174008-00-3
M. Wt: 230.67
InChI Key: LTMVQHXSQTZAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-3-carboxylic acid with hydrazine to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid
  • 5-(1H-Pyrazol-4-yl)thiophene-3-carboxamide
  • 5-(1H-Pyrazol-4-yl)thiophene-3-sulfonic acid

Uniqueness

5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(1H-pyrazol-4-yl)thiophene-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.ClH/c11-8(12)5-1-7(13-4-5)6-2-9-10-3-6;/h1-4H,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMVQHXSQTZAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C2=CNN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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